A Comprehensive Technical Guide to (R)-N-Boc-piperidine-2-methanol
A Comprehensive Technical Guide to (R)-N-Boc-piperidine-2-methanol
CAS Number: 134441-61-5
This technical guide provides an in-depth overview of (R)-N-Boc-piperidine-2-methanol, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and professionals in drug discovery, this document details its physicochemical properties, synthesis and purification protocols, analytical data, and its significant applications in the creation of novel therapeutics.
Physicochemical and Analytical Data
(R)-N-Boc-piperidine-2-methanol is a white to off-white crystalline solid.[1] Its fundamental properties are summarized below, providing a cornerstone for its application in complex synthetic routes.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 134441-61-5 | [2] |
| Molecular Formula | C₁₁H₂₁NO₃ | [2] |
| Molecular Weight | 215.29 g/mol | [1] |
| Melting Point | 74-78 °C | [1] |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 15.08 ± 0.10 (Predicted) | [1] |
Table 2: Analytical Data
| Analysis Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 4.29 (1H, m), 3.94 (1H, 2x br s), 3.81 (1H; dd, J=10.8, 9.1 Hz), 3.61 (1H, dd, J=10.5, 5.9 Hz), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8 | [1] |
| Mass Spectrometry (EI) m/z | 215 (M+), 184, 142, 128 (100%), 84, 57 | [1] |
| Infrared (IR) ν (cm⁻¹) | 3418, 2934, 1668 | [1] |
Experimental Protocols
The synthesis of (R)-N-Boc-piperidine-2-methanol is most commonly achieved through the protection of the corresponding amine of (R)-piperidine-2-methanol. Below are detailed experimental protocols for its synthesis and purification.
Synthesis of (R)-N-Boc-piperidine-2-methanol
This protocol details the widely used method of N-protection of (R)-piperidine-2-methanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(R)-piperidine-2-methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-piperidine-2-methanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude (R)-N-Boc-piperidine-2-methanol is typically purified by column chromatography.
Materials:
-
Crude (R)-N-Boc-piperidine-2-methanol
-
Silica gel
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the column.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[1]
-
Collect the fractions containing the purified product, monitoring by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (R)-N-Boc-piperidine-2-methanol as a white solid.
Applications in Drug Development
(R)-N-Boc-piperidine-2-methanol is a critical chiral intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system and viral infections.[2]
Synthesis of GABA Uptake Inhibitors
This chiral building block is instrumental in the synthesis of GABA uptake inhibitors, such as Tiagabine, which are used in the treatment of epilepsy.[3][4] The piperidine ring serves as a scaffold to correctly orient the pharmacophoric elements for interaction with the GABA transporter (GAT-1).
Synthesis of CCR5 Antagonists for HIV Treatment
The piperidine scaffold derived from (R)-N-Boc-piperidine-2-methanol is a key component in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[5] These drugs, such as Maraviroc, are entry inhibitors that block the HIV virus from entering host cells.
Chiral Scaffold for Diverse Therapeutics
The inherent chirality and functionality of (R)-N-Boc-piperidine-2-methanol make it a valuable scaffold for the synthesis of a wide range of other therapeutic agents, including local anesthetics like Ropivacaine and Levobupivacaine, and other central nervous system-active compounds.[6] The synthetic workflow often involves modification of the hydroxymethyl group and/or deprotection and subsequent functionalization of the piperidine nitrogen.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
